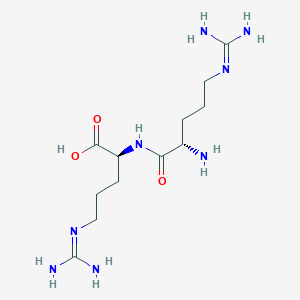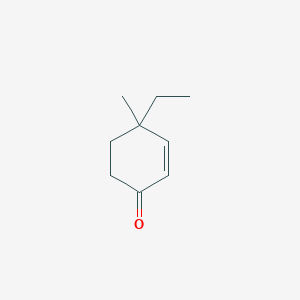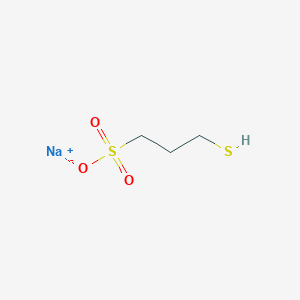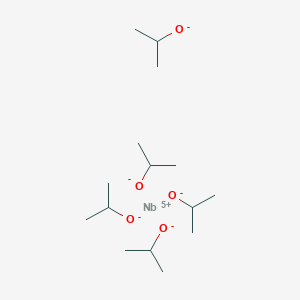
Pentakisisopropoxyniobium(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakisisopropoxyniobium(V) is an organometallic compound with the chemical formula C₁₅H₃₅NbO₅. It is also known as niobium isopropoxide. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties and reactivity.
Applications De Recherche Scientifique
Pentakisisopropoxyniobium(V) has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: Employed in the synthesis of niobium-containing materials, such as niobium oxide thin films and nanomaterials.
Biomedical Research: Investigated for its potential use in medical imaging and as a precursor for niobium-based biomaterials.
Industrial Chemistry: Utilized in the production of high-purity niobium compounds for electronic and optical applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentakisisopropoxyniobium(V) can be synthesized through the reaction of niobium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of the product. The general reaction is as follows:
NbCl5+5C3H7OH→Nb(OCH(CH3)2)5+5HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Pentakisisopropoxyniobium(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Pentakisisopropoxyniobium(V) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form niobium oxide and isopropanol.
Alcoholysis: Reacts with other alcohols to exchange the isopropoxide groups.
Thermal Decomposition: Decomposes upon heating to form niobium oxide and isopropanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Other alcohols such as methanol or ethanol are used, and the reaction conditions vary depending on the desired product.
Thermal Decomposition: This reaction is conducted at elevated temperatures, often in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Niobium oxide and isopropanol.
Alcoholysis: Niobium alkoxides and isopropanol.
Thermal Decomposition: Niobium oxide and isopropanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum Isopropoxide: Similar in structure and reactivity, but with tantalum as the central metal.
Titanium Isopropoxide: Another similar compound, often used in similar applications but with different reactivity profiles.
Zirconium Isopropoxide: Shares similar properties and applications but differs in the stability and reactivity of the zirconium center.
Uniqueness
Pentakisisopropoxyniobium(V) is unique due to the specific properties of niobium, such as its ability to form stable complexes and its reactivity in various catalytic processes. Compared to similar compounds, it offers distinct advantages in certain applications, particularly in the synthesis of high-purity niobium materials and in catalytic reactions where niobium’s properties are particularly beneficial.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Pentakisisopropoxyniobium(V) can be achieved by reacting niobium(V) chloride with isopropyl alcohol in the presence of a base.", "Starting Materials": [ "Niobium(V) Chloride", "Isopropyl Alcohol", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Step 1: Dissolve niobium(V) chloride in isopropyl alcohol.", "Step 2: Add base to the solution to initiate the reaction.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture to room temperature.", "Step 5: Filter the precipitated product and wash it with cold isopropyl alcohol.", "Step 6: Dry the product under vacuum." ] } | |
Numéro CAS |
18368-80-4 |
Formule moléculaire |
C15H40NbO5 |
Poids moléculaire |
393.38 g/mol |
Nom IUPAC |
niobium;propan-2-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |
Clé InChI |
FTYCGXPVPAOYKN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |
Pictogrammes |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




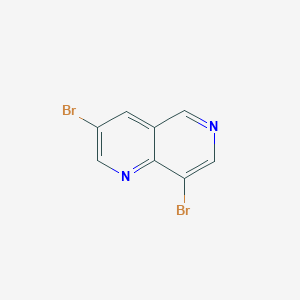
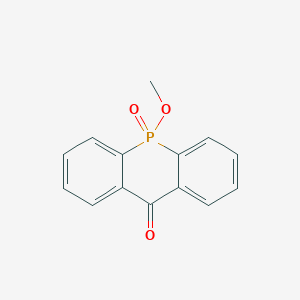

![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
